molecular formula C21H18N4O2S B2721130 5-(benzylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-45-6

5-(benzylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2721130
CAS No.: 863003-45-6
M. Wt: 390.46
InChI Key: BQGRTEZNKUIPDY-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidines are a class of compounds that have attracted considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines – compounds that make up nucleic and folic acids .


Synthesis Analysis

While specific synthesis methods for “5-(benzylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” are not available, similar compounds have been synthesized from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with a similar structure focuses on synthesizing novel heterocyclic compounds that exhibit a wide range of biological activities. For instance, the development of new synthesis methods for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones showcases the interest in creating compounds with enhanced antibacterial, fungicidal, and antiallergic properties (Osyanin et al., 2014). Such research underlines the chemical versatility and potential pharmaceutical applications of pyrimidine derivatives.

Anticancer and Antimicrobial Applications

The exploration of pyrimidine derivatives extends into their potential as anticancer and antimicrobial agents. The synthesis of novel benzodifuranyl derivatives, including pyrimidine compounds, has shown promising results in inhibiting cyclooxygenase-1/2 (COX-1/2), with significant analgesic and anti-inflammatory activities, hinting at their potential in cancer and inflammation-related treatments (Abu‐Hashem et al., 2020). This indicates the compound's structural framework could be modified for targeted therapeutic applications.

Biological Evaluation and Drug Research

Studies on 5-hydroxymethylpyrimidines have evaluated their cytotoxic properties against various cell lines, providing insights into the therapeutic potential of pyrimidine derivatives in treating cancer (Stolarczyk et al., 2021). Such research emphasizes the importance of structural modifications in enhancing the anticancer properties of pyrimidine-based compounds.

Nonlinear Optical (NLO) and Electronic Properties

The investigation of thiopyrimidine derivatives for their NLO properties highlights the compound class's potential in optoelectronic applications. Research into phenyl pyrimidine derivatives has shown that these compounds exhibit larger NLO properties compared to a standard molecule, suggesting their use in high-tech applications related to electronics and photonics (Hussain et al., 2020).

Mechanism of Action

While the specific mechanism of action for “5-(benzylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not available, similar compounds have been studied for their inhibitory activity against CDK2/cyclin A2 .

Future Directions

Research into pyrimido[4,5-d]pyrimidines and similar compounds continues to be an active area of study, particularly in the development of anticancer drugs . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

5-benzylsulfanyl-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-24-18-16(20(26)25(2)21(24)27)19(28-13-14-9-5-3-6-10-14)23-17(22-18)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGRTEZNKUIPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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